molecular formula C13H10FN3O2 B5738170 N'-(4-fluorobenzoyl)isonicotinohydrazide

N'-(4-fluorobenzoyl)isonicotinohydrazide

Cat. No.: B5738170
M. Wt: 259.24 g/mol
InChI Key: PYCUCRADEFUXQW-UHFFFAOYSA-N
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Description

N'-(4-Fluorobenzoyl)isonicotinohydrazide is a hydrazone derivative synthesized via the condensation of isonicotinohydrazide with 4-fluorobenzoyl chloride or analogous reagents. Structurally, it features a fluorinated benzoyl group attached to the isonicotinohydrazide core, a design that combines the pharmacophoric elements of hydrazides and aromatic fluorination. Fluorine's electronegativity and small atomic radius enhance metabolic stability and binding affinity, making this compound a candidate for antimicrobial and antitumor applications .

Properties

IUPAC Name

N'-(4-fluorobenzoyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2/c14-11-3-1-9(2-4-11)12(18)16-17-13(19)10-5-7-15-8-6-10/h1-8H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCUCRADEFUXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202566
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Table 1: Substituent Impact on Enzyme Inhibition and Binding

Compound Substituent Target Enzyme Binding Affinity (ΔG, kcal/mol) Inhibition Constant (μM) Source
N'-(4-Chlorobenzoyl)isonicotinohydrazide 4-Cl Enoyl-ACP reductase* -6.64 19.15
Fe(III) complex of above 4-Cl + Fe(III) Enoyl-ACP reductase* -9.80 0.065
(E)-N'-(4-Fluorophenyl) derivative 4-F (pyrazolyl) h-e5′NT** Not reported IC50: 0.82 μM
Isoniazid None (parent drug) Enoyl-ACP reductase* -4.64 398.64

Mycobacterium tuberculosis enzyme; *Human ecto-5′-nucleotidase.

  • Chlorine vs. Fluorine: The 4-chloro derivative exhibits stronger binding to microbial enzymes than isoniazid, but its Fe(III) complex shows a 150-fold improvement in inhibition constant (0.065 μM vs. 19.15 μM for the free ligand) due to metal coordination enhancing target interaction .

Pharmacokinetic Properties

Table 2: Absorption and Distribution Profiles

Compound HIA (%) PPB (%) Caco-2 Permeability (nm/sec) Source
N'-(4-Chlorobenzoyl)isonicotinohydrazide 93.06 90 4-70 (moderate)
Fe(III) complex of above 93.06 52.16 4-70 (moderate)
Isoniazid 87.11 Not reported 4-70 (moderate)
  • HIA (Human Intestinal Absorption) : Both the 4-chloro ligand and its Fe(III) complex exhibit >90% HIA, outperforming isoniazid (87.11%). Fluorinated analogs likely share this high absorption due to similar hydrophobicity .
  • PPB (Plasma Protein Binding): The Fe(III) complex’s lower PPB (52.16% vs.

Antimicrobial and Antitubercular Activity

  • Chlorinated Derivatives: N'-(4-Chlorobenzoyl)isonicotinohydrazide shows superior antitubercular activity (ΔG = -6.64 kcal/mol) compared to isoniazid, with further enhancement upon Fe(III) coordination .
  • Methoxy and Nitro Analogs: (E)-N'-(4-methoxybenzylidene)isonicotinohydrazide () exhibits intermediate activity against E. coli, while nitro groups (e.g., in ) may enhance redox activity but increase toxicity.

Toxicity and Mutagenicity

Structural and Functional Unique Advantages of N'-(4-Fluorobenzoyl)isonicotinohydrazide

Fluorine-Specific Benefits: Enhanced binding affinity due to fluorine’s electronegativity and hydrophobic effects . Improved metabolic stability compared to non-fluorinated analogs (e.g., 4-chloro or methoxy derivatives).

Versatile Coordination Chemistry: Potential for metal complexation (e.g., Fe(III)), which could amplify antitubercular activity, as seen in chlorinated analogs .

Synergy with Hydrazide Core: The hydrazone group enables Schiff base formation, facilitating interactions with microbial enzymes (e.g., enoyl-ACP reductase) and metal ions in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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